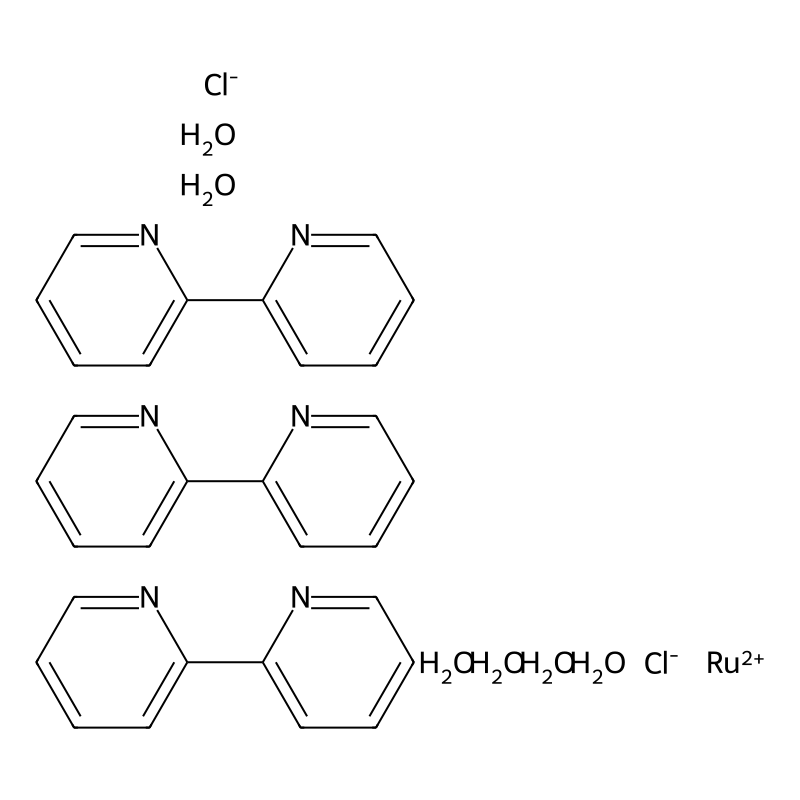Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate, also known as tris(2,2'-bipyridine)dichlororuthenium(II) hexahydrate, is a coordination complex. It consists of a central ruthenium(II) cation (Ru²⁺) coordinated to three 2,2'-bipyridine (bpy) ligands and two chloride (Cl⁻) anions. Six water molecules are attached to the complex as water of hydration (H2O).
Molecular Structure Analysis
Ru(bpy)3Cl2•6H2O adopts an octahedral geometry with the ruthenium(II) ion at the center []. The three bpy ligands occupy the facial positions, forming a distorted octahedron. Each bpy ligand is a bidentate chelator, meaning it binds to the central metal ion through two nitrogen atoms. The two chloride ions occupy the remaining coordination sites. The six water molecules are loosely bound to the complex through hydrogen bonding.
This structure allows for efficient metal-to- ligand charge transfer, which is crucial for its luminescent properties.
Chemical Reactions Analysis
Synthesis:
Ru(bpy)3Cl2•6H2O can be synthesized by various methods. A common approach involves the reaction of ruthenium trichloride (RuCl3) with 2,2'-bipyridine in an ethanol solution under reflux conditions [].
RuCl3 (aq) + 3 bpy (aq) + 6 HCl (aq) → Ru(bpy)3Cl2•6H2O (s) + 3 HCl (aq)Decomposition:
Upon heating, Ru(bpy)3Cl2•6H2O loses its water molecules, followed by decomposition of the bpy ligands at higher temperatures.
Other Reactions:
Ru(bpy)3Cl2•6H2O can undergo ligand exchange reactions, where chloride ions are replaced by other ligands. This property allows for the creation of new Ru(bpy) complexes with tailored properties.
Physical and Chemical Properties
Luminophore in Bioanalysis:
Ru(bpy)₃Cl₂•6H₂O exhibits luminescence properties, meaning it can absorb light and then emit light at a different wavelength. This characteristic makes it a valuable luminophore in bioanalysis applications. By attaching specific molecules to the complex, researchers can create luminescent probes that selectively bind to target biomolecules, such as proteins or DNA. Upon binding, the probe's luminescence properties can change, allowing for the detection and quantification of the target molecule. [Source: A Highly Sensitive Chemiluminescent Sensor for Selective Detection of Mercury(II) Ions Based on Ru(bpy)₃²⁺ Complex, ]
Oxygen Sensor in Living Cells:
Ru(bpy)₃Cl₂•6H₂O can also be used as an oxygen sensor in living cells. The complex exhibits luminescence quenching by oxygen, meaning that its luminescence intensity decreases in the presence of oxygen. By incorporating Ru(bpy)₃Cl₂•6H₂O into cells or tissues, researchers can monitor changes in oxygen concentration over time, providing valuable insights into cellular respiration and metabolism. [Source: Ruthenium Polypyridyl Complexes as Oxygen Sensors, ]
Component of Hybrid Catalysts:
Ru(bpy)₃Cl₂•6H₂O can be used as a building block in the synthesis of hybrid catalysts. These catalysts combine the properties of Ru(bpy)₃Cl₂•6H₂O, such as its ability to bind specific molecules and transfer electrons, with other functional groups to create catalysts with tailored properties for specific reactions. This approach has been explored for applications in oxidase-based biosensors, which utilize enzymes to detect specific analytes. [Source: Development of a Mediatorless Amperometric Biosensor for Glucose Detection Based on the Immobilization of Glucose Oxidase on Multiwalled Carbon Nanotubes Modified with Ru(bpy)₃²⁺ Complexes, ]








